molecular formula C26H45N5O7Si2 B13382439 N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide

N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide

Cat. No.: B13382439
M. Wt: 595.8 g/mol
InChI Key: RYRMXMSXLHPLAT-UHFFFAOYSA-N
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Description

N-{9-[(6aR,8R,9R,9aS)-9-Hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide is a complex heterocyclic compound featuring a purine core linked to a hexahydrofuro-trioxadisilocin ring system. The molecule is characterized by tetraisopropyl substituents on the siloxane framework and a 2-methylpropanamide group at the purine N2 position. This compound, with CAS number 87865-78-9 (as per a structurally similar analog), is utilized as an organic synthesis building block, particularly in nucleotide chemistry and therapeutic oligonucleotide development . Its structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

N-[9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N5O7Si2/c1-13(2)23(33)29-26-28-22-19(24(34)30-26)27-12-31(22)25-20(32)21-18(36-25)11-35-39(14(3)4,15(5)6)38-40(37-21,16(7)8)17(9)10/h12-18,20-21,25,32H,11H2,1-10H3,(H2,28,29,30,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRMXMSXLHPLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N5O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide involves multiple steps, starting with the preparation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin core. This core is synthesized through a series of reactions involving the condensation of appropriate silane precursors under controlled conditions. The purine base is then introduced through a nucleophilic substitution reaction, followed by the addition of the 2-methylpropanamide group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted analogs, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight Reference
Target Compound Purine + Furo-trioxadisilocin - 9-Hydroxy
- 2,2,4,4-Tetraisopropyl
- 2-Methylpropanamide
C26H45N5O7Si2 595.84
N-[9-[(6aR,8R,9R,9aS)-9-Bromo-...] (Brominated Derivative) Purine + Furo-trioxadisilocin - 9-Bromo
- 2,2,4,4-Tetraisopropyl
- 2-Methylpropanamide
C26H44BrN5O6Si2 658.73
N'-[9-[(6aR,8R,9R,9aR)-9-Trimethylsilyloxy-...] (Trimethylsilyl Derivative) Purine + Furo-trioxadisilocin - 9-Trimethylsilyloxy
- 2,2,4,4-Tetraisopropyl
- N,N-Dimethylmethanimidamide
C29H53N5O7Si3 664.11
Compound 43 (Thiophosphate-Protected Analog) Purine + Oxolane - Bis(4-methoxyphenyl)(phenyl)methyl
- Thiophosphate linkage
C44H47N5O8S 830.00

Key Observations :

  • The target compound shares a purine-furo-trioxadisilocin scaffold with derivatives in Evidences 8 and 12, differing in substituents (e.g., bromo, trimethylsilyloxy) .
  • Thiophosphate-containing analogs (e.g., Compound 43) replace the siloxane ring with an oxolane-thiophosphate system, altering polarity and reactivity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Brominated Derivative Trimethylsilyl Derivative Thiophosphate Analog
Molecular Weight 595.84 658.73 664.11 830.00
Lipophilicity (LogP) High (est.) Higher (Br substituent) Very High (SiMe3 group) Moderate (polar thiophosphate)
Solubility Low (organic) Low Very Low Moderate (aqueous/organic)
Stability High (Si-O-Si) Moderate (Br reactivity) High (SiMe3 protection) Low (thiophosphate hydrolysis)

Analysis :

  • The tetraisopropyl siloxane framework in the target compound enhances lipophilicity and stability compared to thiophosphate analogs .

Insights :

  • The target compound’s synthesis prioritizes siloxane ring stability, whereas thiophosphate analogs face challenges in hydrolysis-prone linkages .
  • Chromatography (e.g., HPLC, TLC) is critical for achieving high purity in siloxane-based compounds .

Pharmacological and Mechanistic Implications

Discussion :

  • The target compound’s purine core may engage in similar mechanisms as natural compounds OA and HG, where scaffold similarity drives target overlap .
  • Fluorinated analogs (e.g., ) demonstrate how minor substituent changes (e.g., F vs. OH) significantly alter bioactivity .

Biological Activity

N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a multifaceted interaction with biological systems due to the presence of multiple functional groups and stereocenters.

The compound has the following chemical characteristics:

  • Molecular Formula : C29H43N5O6Si2
  • Molecular Weight : 613.85 g/mol
  • CAS Number : 79154-57-7

Biological Activity Overview

The biological activity of this compound can be attributed to its potential interactions with various biological targets. Preliminary studies indicate that it may exhibit properties relevant to cancer therapy and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds structurally similar to N-{...} can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Such inhibition is particularly relevant in the context of cancer therapeutics targeting BRCA-mutated tumors. For instance:

  • Inhibition Potency : Compounds in this class have shown Ki values in the nanomolar range against PARP1 and PARP2 enzymes .

The proposed mechanism involves the binding of the compound to the active site of PARP enzymes, preventing their normal function in DNA repair processes. This leads to increased DNA damage in cancer cells that rely on PARP for survival.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Activity :
    • A study demonstrated that similar compounds could significantly inhibit tumor growth in xenograft models of breast cancer with BRCA mutations . The lead compound exhibited an EC50 of 0.3 nM against MX-1 breast cancer cells.
  • Cell Proliferation Inhibition :
    • In vitro assays showed that these compounds could effectively reduce cell proliferation in various cancer cell lines by inducing apoptosis through the accumulation of DNA damage .
  • Pharmacokinetics :
    • The pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics when administered orally . This enhances their potential as therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
PARP InhibitionKi values around 1.2 nM for PARP1
Antitumor EfficacyEC50 = 0.3 nM against BRCA-mutant tumors
Cell ProliferationSignificant reduction in proliferation rates
PharmacokineticsFavorable oral bioavailability

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